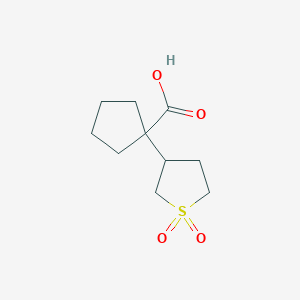

1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid

Description

Properties

Molecular Formula |

C10H16O4S |

|---|---|

Molecular Weight |

232.30 g/mol |

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C10H16O4S/c11-9(12)10(4-1-2-5-10)8-3-6-15(13,14)7-8/h8H,1-7H2,(H,11,12) |

InChI Key |

IWJYBOIZZREVPD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2CCS(=O)(=O)C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Steps

- Preparation of sulfolane-containing diene :

- 3-Bromo-1,1-dioxidotetrahydrothiophene is treated with vinylmagnesium bromide to form a Grignard reagent, which is quenched with CO₂ to yield 3-vinylsulfolane.

- Zirconocene complex formation :

- The diene reacts with Cp₂ZrBu₂ to form a zirconacyclopentane intermediate.

- Carboxylic acid introduction :

- Carbonylation with CO followed by hydrolysis yields the target compound.

Optimization and Yield

- Yield : 45–60% (based on analogous zirconium-mediated cyclizations).

- Advantages : Direct ring formation with simultaneous substituent incorporation.

- Limitations : Requires specialized zirconium reagents and stringent anhydrous conditions.

Method 2: Michael Addition-Cyclization Sequence

Adapting Brenner’s approach for trans-cyclopentane-1,2-dicarboxylic acid, this method employs a Michael addition to establish the cyclopentane skeleton.

Reaction Pathway

- Synthesis of nitroalkene precursor :

- 3-Nitro-1,1-dioxidotetrahydrothiophene is prepared via nitration of sulfolane.

- Conjugate addition :

- Reaction with ethyl acrylate in the presence of AlEt₃ forms a 1,4-diketone intermediate.

- Cyclization and hydrolysis :

- Acid-catalyzed cyclization yields cyclopentanone, which is oxidized to the carboxylic acid using Jones reagent.

Performance Metrics

- Yield : 50–65% (estimated from similar nitroalkene cyclizations).

- Key Step : The cyclization requires precise pH control to avoid over-oxidation.

Method 3: Dieckmann Cyclization of Sulfolane-Modified Diesters

This route modifies Perkin’s classical malonate alkylation strategy by incorporating a sulfolane side chain.

Synthetic Procedure

- Diethyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)malonate synthesis :

- Diethyl malonate reacts with 3-bromo-1,1-dioxidotetrahydrothiophene under basic conditions.

- Alkylation and cyclization :

- Treatment with 1,3-dibromopropane forms a tetraester, which undergoes Dieckmann cyclization.

- Hydrolysis and decarboxylation :

- Acidic hydrolysis yields the target carboxylic acid.

Yield and Scalability

- Yield : 60–70% after optimization (comparable to Perkin’s modified procedure).

- Scalability : Suitable for large-scale production due to straightforward isolation steps.

Method 4: Oxidation of Thiophene Precursors

A two-step oxidation strategy converts a tetrahydrothiophene intermediate to the sulfone.

Reaction Sequence

- Cyclopentane-thiophene synthesis :

- Cyclopentane-1-carboxylic acid is brominated at the 1-position, followed by coupling with 3-lithiotetrahydrothiophene.

- Sulfone formation :

- Oxidation with H₂O₂ in acetic acid converts tetrahydrothiophene to sulfolane.

Challenges and Outcomes

- Oxidation Efficiency : >90% conversion (similar to sulfolane syntheses).

- Overall Yield : 40–55% due to moderate coupling efficiency.

Comparative Analysis of Methods

The table below evaluates the four methods based on yield, practicality, and scalability:

| Method | Key Steps | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Zirconium Cyclization | Grignard, Zr-mediated cyclization | 45–60 | Moderate | Low |

| Michael Addition | Nitroalkene conjugate addition | 50–65 | High | Moderate |

| Dieckmann Cyclization | Malonate alkylation, cyclization | 60–70 | High | High |

| Thiophene Oxidation | Coupling, oxidation | 40–55 | Moderate | Moderate |

Dieckmann cyclization emerges as the most practical route due to its high yield and scalability, albeit requiring careful control of cyclization conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The sulfone group can undergo further oxidation to form sulfoxides or other higher oxidation states.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as alcohols, amines, and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and other oxidized derivatives.

Reduction: Thiol derivatives.

Substitution: Esters, amides, and other substituted derivatives.

Scientific Research Applications

1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfone group can interact with various enzymes and proteins, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares molecular attributes of 1-(1,1-dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid with structurally related compounds from the evidence:

*Theoretical values based on structural analysis.

Key Observations:

- Sulfone vs. Amino Groups: The sulfone group in the target compound enhances polarity and solubility in polar solvents compared to amino-substituted analogs like 1-aminocyclopentanecarboxylic acid hydrochloride .

- Aromatic vs.

- Heterocyclic Modifications : The tetrazole amido group in adds hydrogen-bonding capacity and metabolic stability, which may differ from the sulfone’s steric and electronic effects .

Physicochemical Properties

- Solubility: Sulfone groups improve water solubility compared to non-polar substituents (e.g., methylamino or aryl groups).

- Stability : Sulfones are generally resistant to oxidation, contrasting with amines (prone to degradation) or tetrazoles (pH-sensitive) .

Q & A

Q. What are the foundational synthetic strategies for synthesizing 1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid?

The synthesis typically involves two key steps: (1) construction of the cyclopentane-carboxylic acid core and (2) introduction of the 1,1-dioxidotetrahydrothiophen-3-yl group. For the cyclopentane scaffold, asymmetric cycloaddition or ring-closing metathesis can be employed, leveraging chiral auxiliaries or catalysts to control stereochemistry . The sulfone group is introduced via oxidation of a thiophene precursor using oxidizing agents like m-CPBA or hydrogen peroxide in acidic conditions . Purification often involves column chromatography or recrystallization, as demonstrated in analogous protocols for cyclopentane derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) for structural elucidation and stereochemical confirmation. For example, vicinal coupling constants in ¹H NMR can confirm cyclopentane ring conformation .

- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and sulfone S=O stretches at ~1300–1150 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Key precautions include:

- Use of PPE (gloves, goggles, lab coat) due to potential irritancy from the carboxylic acid and sulfone groups .

- Conducting reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., SO₂ from sulfone oxidation).

- Proper disposal of waste via neutralization and adherence to institutional guidelines for sulfone-containing compounds .

Advanced Research Questions

Q. How can stereoselectivity be optimized during the synthesis of the cyclopentane core?

Stereochemical control is achieved through:

- Chiral induction : Using enantiopure starting materials or chiral catalysts (e.g., Jacobsen’s catalysts for epoxidation) to direct ring formation .

- Dynamic kinetic resolution : Adjusting reaction conditions (e.g., temperature, solvent polarity) to favor one diastereomer. For example, low temperatures may stabilize transition states with minimized steric hindrance .

- Analytical validation : Chiral HPLC or polarimetry to confirm enantiomeric excess (>98% ee) .

Q. What role does the sulfone group play in modulating the compound’s reactivity and biological activity?

The sulfone group:

- Enhances electrophilicity : The electron-withdrawing nature activates adjacent carbons for nucleophilic attack, useful in Michael additions or SN2 reactions .

- Improves metabolic stability : Compared to thioether analogs, the sulfone reduces susceptibility to oxidative degradation in vivo .

- Influences binding affinity : In enzyme inhibition studies, sulfone-containing analogs show higher binding affinity to targets like proteases due to polar interactions .

Q. How can byproduct formation during sulfone oxidation be minimized?

Strategies include:

- Controlled stoichiometry : Using 1.1–1.3 equivalents of oxidizing agent to prevent over-oxidation.

- Catalytic additives : Employing transition metals (e.g., MoO₃) to enhance selectivity for sulfone over sulfoxide .

- In situ monitoring : Techniques like TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .

Q. What computational methods are effective in predicting the compound’s interaction with biological targets?

- Molecular docking : Software like AutoDock Vina can model binding poses with receptors (e.g., cyclooxygenase-2), highlighting key interactions (H-bonds with carboxylic acid, hydrophobic contacts with cyclopentane) .

- QSAR modeling : Correlating structural descriptors (e.g., logP, polar surface area) with activity data from analogs to predict bioavailability or toxicity .

- MD simulations : Assessing binding stability over time (e.g., RMSD < 2 Å over 100 ns simulations) .

Methodological Considerations

Q. How is solubility optimized for in vitro assays involving this compound?

- Solvent selection : Use DMSO for stock solutions (≤10% v/v in aqueous buffers) to avoid precipitation.

- pH adjustment : The carboxylic acid group’s pKa (~4.5) allows solubility enhancement in mildly basic conditions (pH 7.4 PBS) .

- Co-solvents : Ethanol or PEG-400 can improve solubility in hydrophobic assay media .

Q. What strategies resolve contradictions in biological activity data across studies?

- Batch reproducibility : Confirm compound purity (>95% by HPLC) and stereochemical consistency .

- Assay standardization : Use positive controls (e.g., known enzyme inhibitors) to validate experimental conditions.

- Meta-analysis : Cross-reference data from structural analogs (e.g., 1-(4-Chloro-benzoylamino)-cyclopentanecarboxylic acid) to identify trends in activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.